1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone
Overview
Description
1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone is a complex organic compound with a molecular formula of C18H27N3O2 and a molecular weight of 317.43. This compound is notable for its unique structure, which includes both piperidine and piperazine rings, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(3-piperidinylmethoxy)aniline with 1-chloro-2-(4-piperazinyl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols.
- Substitution products vary depending on the substituents introduced .
Scientific Research Applications
1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine and piperazine rings play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
- 1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone
- 1-{4-[4-(2-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone
Comparison: 1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone is unique due to the specific positioning of the piperidinylmethoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for comparative studies .
Properties
IUPAC Name |
1-[4-[4-(piperidin-3-ylmethoxy)phenyl]piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15(22)20-9-11-21(12-10-20)17-4-6-18(7-5-17)23-14-16-3-2-8-19-13-16/h4-7,16,19H,2-3,8-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWOTWUNJJOCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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